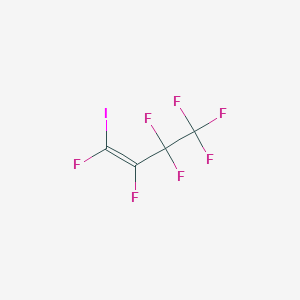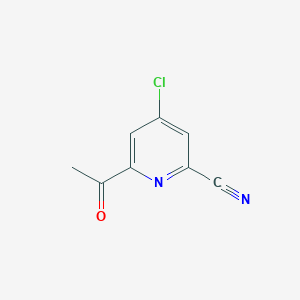
6-Acetyl-4-chloropyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Acetyl-4-chloropyridine-2-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an acetyl group at the 6th position, a chlorine atom at the 4th position, and a nitrile group at the 2nd position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-4-chloropyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the chlorination of 6-acetylpyridine-2-carbonitrile using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane or chloroform.
Another approach involves the acetylation of 4-chloropyridine-2-carbonitrile. This can be done using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Acetyl-4-chloropyridine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide, potassium carbonate).
Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with a catalyst), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Reduction: 6-Acetyl-4-aminopyridine-2-carbonitrile.
Oxidation: 6-Carboxy-4-chloropyridine-2-carbonitrile.
Aplicaciones Científicas De Investigación
6-Acetyl-4-chloropyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the construction of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers or used as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 6-acetyl-4-chloropyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The acetyl and nitrile groups can participate in hydrogen bonding or other interactions with biological macromolecules, influencing their activity.
In chemical reactions, the chlorine atom can act as a leaving group in substitution reactions, while the nitrile group can undergo reduction or other transformations. The acetyl group can be involved in oxidation or other functional group modifications.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloropyridine-2-carbonitrile: Lacks the acetyl group at the 6th position.
4-Chloropyridine-2-carbonitrile: Lacks the acetyl group and has the chlorine atom at the 4th position.
6-Acetylpyridine-2-carbonitrile: Lacks the chlorine atom at the 4th position.
Uniqueness
6-Acetyl-4-chloropyridine-2-carbonitrile is unique due to the presence of both the acetyl and chlorine substituents on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H5ClN2O |
|---|---|
Peso molecular |
180.59 g/mol |
Nombre IUPAC |
6-acetyl-4-chloropyridine-2-carbonitrile |
InChI |
InChI=1S/C8H5ClN2O/c1-5(12)8-3-6(9)2-7(4-10)11-8/h2-3H,1H3 |
Clave InChI |
ABSPCQOOEICUMG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC(=N1)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


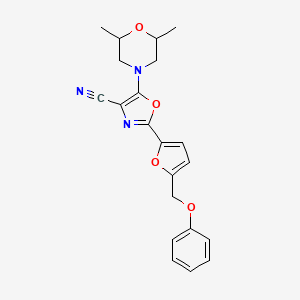
![N-methyl-1-(7-oxaspiro[3.5]nonan-2-yl)methanamine](/img/structure/B14867891.png)

![4-methyl-N-[(2E)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline hydrobromide](/img/structure/B14867902.png)
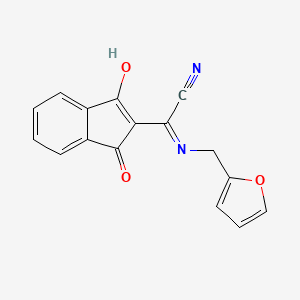
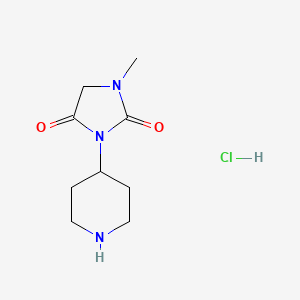



![1-(2-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14867930.png)
